![molecular formula C9H8BrN3O B12095149 N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide
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Overview
Description
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromine atom in the structure adds to its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed through different pathways depending on the reaction conditions. For instance, in toluene, the reaction can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination can occur when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
Neuroprotective Applications
N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide has been studied for its potential role as an anticholinesterase agent , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it could enhance cholinergic transmission in the brain, thus offering therapeutic benefits for cognitive function improvement. Molecular docking studies indicate that this compound binds effectively to the active site of acetylcholinesterase, potentially leading to its inhibition and subsequent neuroprotective effects .
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer properties against various cancer cell lines. The imidazo[1,2-a]pyridine structure is known for its ability to interact with multiple biological targets involved in cancer progression. For instance, studies have shown that compounds containing this structure can induce apoptosis in colon cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Case Study: Anticancer Activity
A comparative study on several imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against colon cancer cell lines. The results indicated a dose-dependent response, with IC50 values comparable to established anticancer drugs. This finding underscores the potential of this compound as a lead structure for further development into effective anticancer agents .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Compounds with similar structural features have shown efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes within the pathogens .
Case Study: Antimicrobial Evaluation
In vitro studies have evaluated the effectiveness of this compound against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated promising antibacterial activity, suggesting that this compound could be a candidate for developing new antimicrobial therapies targeting resistant strains of bacteria .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various chemical pathways involving nucleophilic substitution reactions. The introduction of bromine at the 3-position enhances its reactivity and biological activity compared to other derivatives lacking this halogen substituent.
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(imidazo[1,2-b]pyridin-6-yl)acetamide | Similar bicyclic system but different ring position | Potential anticancer properties |
6-Chloro-N-(imidazo[1,2-a]pyridin-8-yl)acetamide | Chlorine substituent at position 6 | Enhanced anticholinesterase activity |
N-(benzimidazol-2-yl)acetamide | Contains a benzimidazole instead of imidazole | Antimicrobial and antifungal activities |
3-Amino-N-(imidazo[1,2-a]pyridin-6-yl)acetamide | Amino group at position 3 | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure but lack the bromine atom, which affects their reactivity and biological properties.
Imidazo[1,2-a]pyridines: This class of compounds includes various derivatives with different substituents, each with unique properties and applications.
Uniqueness
AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for medicinal chemistry and other scientific research applications.
Biological Activity
N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromoimidazo[1,2-a]pyridine with acetic anhydride or acetyl chloride. The process can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time. This method is advantageous as it allows for the formation of complex structures in a more environmentally friendly manner .
Anticancer Properties
This compound has shown promising results in various in vitro studies against cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).
- Results : The compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation in several cases .
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer cell signaling pathways. Imidazo[1,2-a]pyridines are known to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparative Biological Activity Table
Biological Activity | Compound | IC50 (µM) | Target |
---|---|---|---|
Cytotoxicity | This compound | 10 - 30 | Various cancer cell lines |
Antimicrobial | CJ-033466 (related compound) | 5 - 15 | Bacterial strains |
Gastric Motility | Linaprazan (related compound) | 0.5 - 1.5 | 5-HT4 receptors |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
Case Study 2: Inhibition of Kinase Activity
Another investigation focused on the kinase inhibitory properties of imidazo[1,2-a]pyridines. This compound was found to effectively inhibit CDK2 and CDK4 activities in vitro, leading to G1 phase arrest in treated cells. This effect was confirmed through Western blot analysis showing decreased levels of phosphorylated retinoblastoma protein (Rb), a key regulator of the cell cycle .
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c1-6(14)12-7-3-2-4-13-8(10)5-11-9(7)13/h2-5H,1H3,(H,12,14) |
InChI Key |
YEZOEEKDKMHBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CN2C1=NC=C2Br |
Origin of Product |
United States |
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